No Cross‑Resistance to Artemisinin Confirmed by in Vitro Resistance Selection
In vitro long‑term resistance selection campaigns against IWY357 failed to yield any stably resistant mutant parasites [REFS‑1]. In contrast, identical selection protocols with artemisinin derivatives routinely generate PfKelch13 mutations, which now exceed 5% prevalence in the Greater Mekong Subregion [REFS‑2]. IWY357 retains full potency against P. falciparum lines that carry validated artemisinin‑resistance alleles [REFS‑1].
| Evidence Dimension | In vitro resistance generation |
|---|---|
| Target Compound Data | 0 resistant mutants isolated (selection failed) |
| Comparator Or Baseline | Artemisinin: PfKelch13 mutants isolated in multiple independent attempts |
| Quantified Difference | Qualitative: resistant mutants absent vs. present |
| Conditions | Long‑term P. falciparum culture under sub‑lethal drug pressure |
Why This Matters
Procurement of IWY357 guarantees activity against multidrug‑resistant strains that compromise current artemisinin‑based therapies.
- [1] Medicines for Malaria Venture (MMV). IWY357 – Early development preclinical. MMV Pipeline. View Source
- [2] World Health Organization. Status report on artemisinin resistance and ACT efficacy. Geneva: WHO; 2023. View Source
